molecular formula C8H11N3O B6268041 5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one CAS No. 1708080-85-6

5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B6268041
CAS No.: 1708080-85-6
M. Wt: 165.2
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Description

5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals .

Properties

CAS No.

1708080-85-6

Molecular Formula

C8H11N3O

Molecular Weight

165.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

Scientific Research Applications

5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a methyl group at position 5. This structural feature contributes to its distinct biological activities and potential therapeutic applications .

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